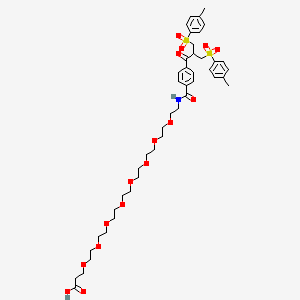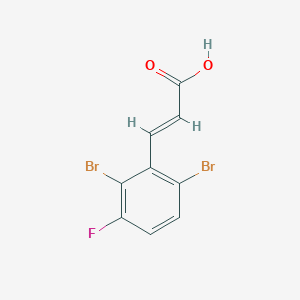
(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to the phenyl ring, along with a propenoic acid moiety The (E)-configuration indicates the trans arrangement of substituents around the double bond in the propenoic acid group
准备方法
The synthesis of (E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromo-3-fluorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 2,6-dibromo-3-fluorobenzaldehyde reacts with malonic acid in the presence of a base, such as piperidine, to form the corresponding this compound.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
化学反应分析
(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids or aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield substituted phenylpropanoic acids, while reduction reactions may yield saturated acids.
科学研究应用
(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid can be compared with other similar compounds, such as:
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, which may result in different chemical and biological properties.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound contains a similar phenyl ring with bromine and fluorine substituents but has a different functional group, which may affect its reactivity and applications.
属性
分子式 |
C9H5Br2FO2 |
|---|---|
分子量 |
323.94 g/mol |
IUPAC 名称 |
(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-2-3-7(12)9(11)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
InChI 键 |
YQQGVAFOJMRNQY-DAFODLJHSA-N |
手性 SMILES |
C1=CC(=C(C(=C1F)Br)/C=C/C(=O)O)Br |
规范 SMILES |
C1=CC(=C(C(=C1F)Br)C=CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



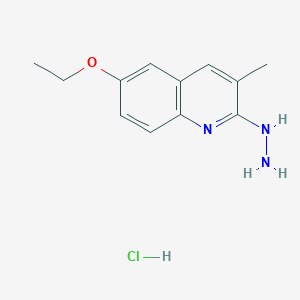
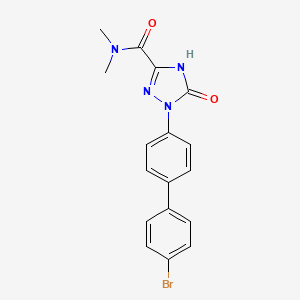
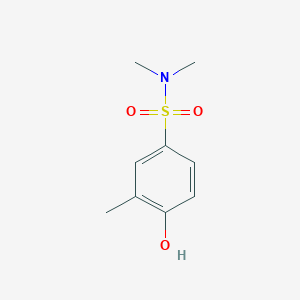
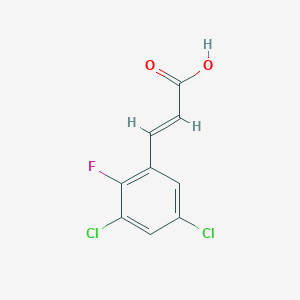
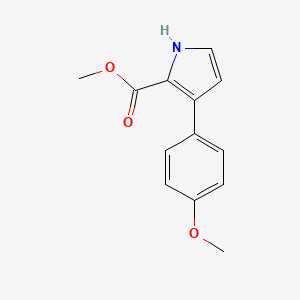
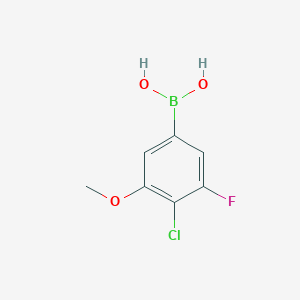
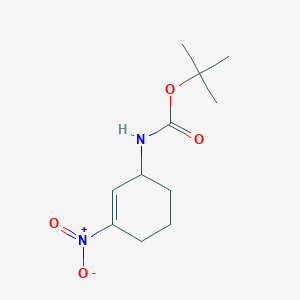
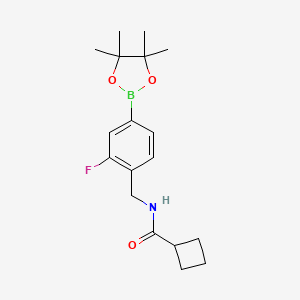
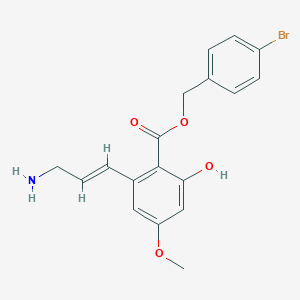
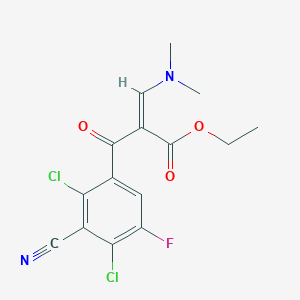

![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
